3,5-Dibromo-4-isopropoxyaniline

Description

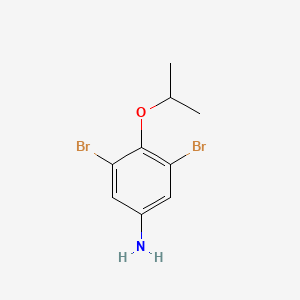

3,5-Dibromo-4-isopropoxyaniline is a halogenated aromatic amine with the molecular formula C₉H₁₁Br₂NO. Its structure features a para-substituted isopropoxy group (–OCH(CH₃)₂) and bromine atoms at the meta positions (3 and 5) on the aniline ring. The isopropoxy group contributes to steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted analogs like methoxy or ethoxy derivatives.

Properties

IUPAC Name |

3,5-dibromo-4-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2NO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPFYIJTWOMGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3,5-Dibromo-4-isopropoxyaniline is used in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

Biology: It is used in the study of biological systems and as a potential bioactive molecule.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dibromo-4-isopropoxyaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological system or industrial process .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,5-Dibromo-4-isopropoxyaniline with structurally related halogenated anilines:

Key Observations :

- Lipophilicity: The isopropoxy group in the target compound increases logP compared to methoxy analogs, enhancing solubility in nonpolar solvents. The phenoxy-substituted analog (C₁₆H₁₇Br₂NO₂) exhibits even higher lipophilicity due to its extended aromatic system .

Reactivity and Stability

- Electrophilic Substitution : The electron-donating isopropoxy group activates the aromatic ring toward electrophilic attack, but steric hindrance may limit reactivity at the para position. In contrast, methoxy-substituted analogs (e.g., 3,5-Dibromo-4-methoxyaniline) show faster reaction kinetics due to reduced steric bulk.

- Thermal Stability: Bulkier substituents like isopropoxy improve thermal stability. The phenoxy-substituted analog (C₁₆H₁₇Br₂NO₂) has a reported melting point of 150–155°C , higher than simpler alkoxy derivatives, likely due to increased molecular symmetry and intermolecular interactions.

Research Findings and Data Gaps

- Synthetic Routes: While the synthesis of phenoxy-substituted analogs (e.g., C₁₆H₁₇Br₂NO₂) is documented , detailed protocols for this compound remain scarce.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.